Oct-4-yne-1,8-diol

Catalog No.
S3187958
CAS No.
24595-59-3
M.F
C8H14O2
M. Wt
142.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oct-4-yne-1,8-diol

CAS Number

24595-59-3

Product Name

Oct-4-yne-1,8-diol

IUPAC Name

oct-4-yne-1,8-diol

Molecular Formula

C8H14O2

Molecular Weight

142.198

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2

InChI Key

OTBOSHAYKJIVFZ-UHFFFAOYSA-N

SMILES

C(CC#CCCCO)CO

Solubility

not available

Application in Polymer Chemistry

Specific Scientific Field: Polymer Chemistry

Summary of the Application: Oct-4-yne-1,8-diol is used in the oxa-Michael addition reaction of alcohols and divinyl sulfone. This reaction is particularly fast under solvent-free conditions and allows for the preparation of polymers .

Methods of Application or Experimental Procedures: The oxa-Michael addition reaction of Oct-4-yne-1,8-diol and alcohols is mediated by nucleophiles such as triphenylphosphine and 4-dimethylaminopyridine . The reaction is performed under solvent-free conditions .

Precursor in Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: Oct-4-yne-1,8-diol can serve as a precursor in the synthesis of other compounds. For instance, it can be used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, oct-4-yne-1,8-diol would be reacted with other reagents under controlled conditions to yield the desired product .

Results or Outcomes: The outcomes of these syntheses would be the production of various compounds, such as herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .

Use in the Synthesis of Vitamin B6

Specific Scientific Field: Biochemistry

Summary of the Application: Oct-4-yne-1,8-diol is used as a major raw material in the synthesis of Vitamin B6 .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. In general, oct-4-yne-1,8-diol would be reacted with other reagents under controlled conditions to yield vitamin b6 .

Results or Outcomes: The outcome of this synthesis would be the production of Vitamin B6 .

Oct-4-yne-1,8-diol is an organic compound with the molecular formula C₈H₁₄O₂. It features a linear alkyne structure with hydroxyl groups at the first and eighth carbon positions. This compound is classified under the category of butynediols, which are known for their unique properties due to the presence of both alkyne and alcohol functional groups. The structural formula can be represented as:

text
HO-CH2-C≡C-CH2-CH2-CH2-CH2-OH

The presence of the alkyne group contributes to its reactivity in various

Typical of both alcohols and alkynes. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, oct-4-yne-1,8-diol can undergo hydrolysis, leading to the formation of carboxylic acids.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The alcohol groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate.
  • Alkyne Reactions: As an alkyne, it can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

These reactions are significant for synthesizing more complex organic molecules.

Oct-4-yne-1,8-diol can be synthesized through several methods:

  • Hydroboration-Oxidation: Starting from octyne, hydroboration followed by oxidation using hydrogen peroxide can yield oct-4-yne-1,8-diol.
  • Alkyne Hydrolysis: Direct hydrolysis of octyne derivatives under acidic conditions can lead to the formation of oct-4-yne-1,8-diol.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in coupling reactions involving alkynes and alcohols can facilitate the synthesis of this compound from simpler precursors .

Oct-4-yne-1,8-diol has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structure may be useful in developing new materials with specific properties.
  • Pharmaceuticals: Due to its potential biological activities, it could play a role in drug development.

Several compounds share structural similarities with oct-4-yne-1,8-diol. Here are some notable examples:

Compound NameFormulaKey Features
OctyneC₈H₁₄A simple alkyne without hydroxyl groups.
1-Octyn-3-olC₈H₁₈OContains an alcohol group but lacks a second hydroxyl.
1-Octyn-1,2-diolC₈H₁₈O₂Has two hydroxyl groups but different positioning.
Octa-3-yneC₈H₁₄An alkyne with a triple bond at a different position.

Uniqueness

Oct-4-yne-1,8-diol is unique due to its specific positioning of hydroxyl groups at both ends of the alkyne chain. This arrangement allows it to participate in specific

XLogP3

0.6

Dates

Modify: 2024-04-14

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